
3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide
Overview
Description
3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide is a chemical compound with the CAS Number: 54079-43-5 . It has a molecular weight of 307.35 . The IUPAC name for this compound is 3-hydroxy-N-(2-methoxy-5-methylphenyl)-2-naphthamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H17NO3/c1-12-7-8-18(23-2)16(9-12)20-19(22)15-10-13-5-3-4-6-14(13)11-17(15)21/h3-11,21H,1-2H3,(H,20,22) . This code provides a detailed description of the molecule’s structure, including the positions of the hydroxy, methoxy, and methylphenyl groups .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties, such as melting point or solubility, are not available in the current literature.Scientific Research Applications
Antibacterial Activity
This compound has shown significant antibacterial activity. In a study, it was found to have high biological activity (MIC = 55.0 µmol/L) against Staphylococcus aureus as well as methicillin-resistant strains .
Herbicidal Activity
The compound has been tested for its activity related to the inhibition of photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts .
Antimycobacterial Activity
The compound has shown promising results against mycobacterial species. For instance, it showed higher activity (MIC = 28.4 µmol/L) against M. marinum than the standard isoniazid .
Cytotoxicity
The compound has been tested for its cytotoxicity using the human monocytic leukemia THP-1 cell line .
Potential in Medicinal Chemistry
Derivatives of indole, which is structurally similar to the compound , have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide may also have similar potential in medicinal chemistry.
Synthesis of Other Compounds
This compound can be used for the synthesis of other compounds. For instance, 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, which is used for the syntheses of zinc-selective spiropyran-based fluorescent and photoregenerable receptor, contains a similar structure .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Pharmacokinetics
The compound’s molecular weight (30735 g/mol) suggests that it could potentially be absorbed and distributed in the body . The presence of a methoxy group and a carboxamide group could also influence its metabolism and excretion.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s solubility in water and its volatility can affect its mobility in the environment . Specific details about how environmental factors influence the action of “3-hydroxy-n-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide” are currently unknown .
properties
IUPAC Name |
3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12-7-8-18(23-2)16(9-12)20-19(22)15-10-13-5-3-4-6-14(13)11-17(15)21/h3-11,21H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHFQSZZDKJKQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3C=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362498 | |
| Record name | 3-Hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54079-43-5 | |
| Record name | 3-Hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




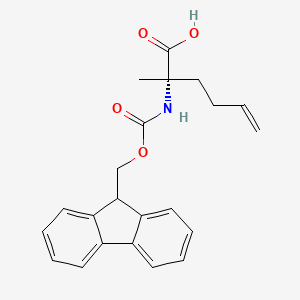
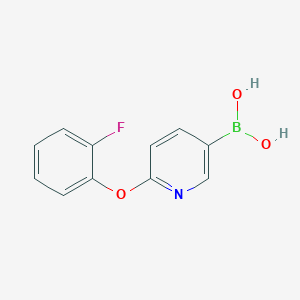

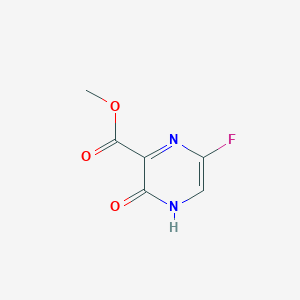
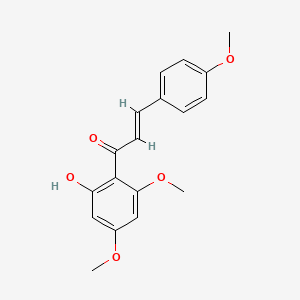


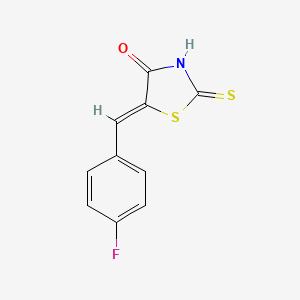

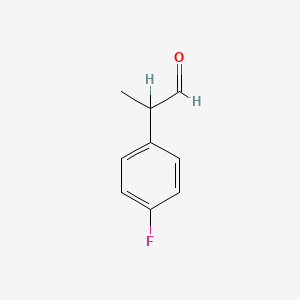

![1-[(3-Fluorophenyl)acetyl]piperazine](/img/structure/B3021414.png)
